molecular formula C13H12BrNO4S B8107366 Methyl 4-bromo-1-tosyl-1H-pyrrole-2-carboxylate

Methyl 4-bromo-1-tosyl-1H-pyrrole-2-carboxylate

Cat. No.: B8107366
M. Wt: 358.21 g/mol
InChI Key: MJKDZCWHALXSNT-UHFFFAOYSA-N
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Description

Methyl 4-bromo-1-tosyl-1H-pyrrole-2-carboxylate is a synthetic organic compound that belongs to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds with one nitrogen atom. This particular compound is characterized by the presence of a bromine atom at the 4-position, a tosyl group at the 1-position, and a methyl ester group at the 2-position. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-bromo-1-tosyl-1H-pyrrole-2-carboxylate typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.

    Tosylation: The tosyl group can be introduced by reacting the pyrrole with tosyl chloride in the presence of a base such as pyridine.

    Esterification: The methyl ester group is typically introduced through esterification reactions involving methanol and a suitable carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-1-tosyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the tosyl group.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

    N-bromosuccinimide (NBS): Used for bromination.

    Tosyl Chloride: Used for tosylation.

    Palladium Catalysts: Used in coupling reactions.

    Methanol: Used in esterification.

Major Products Formed

    Substituted Pyrroles: Formed through substitution reactions.

    N-oxides: Formed through oxidation.

    Coupled Products: Formed through coupling reactions.

Scientific Research Applications

Methyl 4-bromo-1-tosyl-1H-pyrrole-2-carboxylate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceuticals.

    Material Science: Used in the synthesis of novel materials with unique properties.

    Biological Studies: Studied for its interactions with biological molecules and potential biological activity.

Mechanism of Action

The mechanism of action of Methyl 4-bromo-1-tosyl-1H-pyrrole-2-carboxylate depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In biological studies, its mechanism of action would involve interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-bromo-1H-pyrrole-2-carboxylate: Lacks the tosyl group but has similar reactivity.

    4-Bromo-1-tosyl-1H-pyrrole-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a methyl ester.

    1-Tosyl-1H-pyrrole-2-carboxylate: Lacks the bromine atom but has similar functional groups.

Uniqueness

Methyl 4-bromo-1-tosyl-1H-pyrrole-2-carboxylate is unique due to the combination of functional groups, which provides it with distinct reactivity and versatility in synthetic applications. The presence of the bromine atom allows for further functionalization through substitution reactions, while the tosyl group provides stability and can be selectively removed under specific conditions.

Properties

IUPAC Name

methyl 4-bromo-1-(4-methylphenyl)sulfonylpyrrole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO4S/c1-9-3-5-11(6-4-9)20(17,18)15-8-10(14)7-12(15)13(16)19-2/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJKDZCWHALXSNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C=C2C(=O)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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